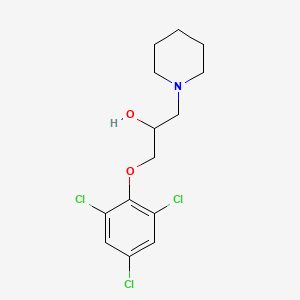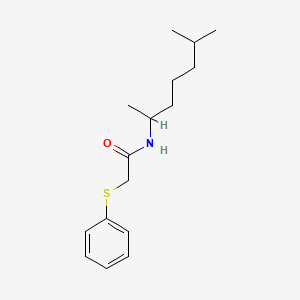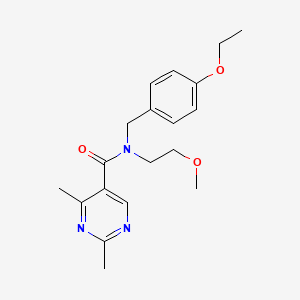
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Vue d'ensemble
Description
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol, commonly known as PTCP, is a chemical compound that has attracted significant attention due to its potential applications in scientific research. PTCP is a selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene expression, and cell division.
Mécanisme D'action
PTCP binds to the catalytic subunit of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol and inhibits its activity by inducing a conformational change that prevents the binding of substrates. The selectivity of PTCP for 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol is due to the presence of a piperidine ring that fits into a hydrophobic pocket in the 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol catalytic subunit. The inhibition of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol by PTCP results in the activation of downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
PTCP has been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway and inhibiting the Akt pathway. Additionally, PTCP has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the DNA repair pathway. In non-cancerous cells, PTCP has been shown to induce autophagy, a process that degrades damaged organelles and proteins, and to enhance the DNA damage response.
Avantages Et Limitations Des Expériences En Laboratoire
PTCP is a potent and selective inhibitor of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol, making it a valuable tool for studying the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes. However, PTCP has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. Additionally, the use of PTCP in vivo requires careful consideration of its toxicity and pharmacokinetics.
Orientations Futures
The development of PTCP analogs with improved solubility and stability could enhance its efficacy and reproducibility in experiments. Additionally, the identification of new targets of PTCP could provide new insights into the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes. The use of PTCP in combination with other drugs could also enhance its therapeutic potential in cancer and other diseases. Finally, the development of new methods for the delivery of PTCP in vivo could improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of selective 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol inhibitors such as PTCP has the potential to provide new therapeutic options for these diseases. PTCP has been shown to inhibit the growth of cancer cells in vitro and in vivo and to enhance the efficacy of chemotherapy drugs. Additionally, PTCP has been used to study the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes, including mitosis, DNA damage response, and autophagy.
Propriétés
IUPAC Name |
1-piperidin-1-yl-3-(2,4,6-trichlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO2/c15-10-6-12(16)14(13(17)7-10)20-9-11(19)8-18-4-2-1-3-5-18/h6-7,11,19H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARURLGTYFRKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-fluorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3976887.png)
![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)
![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)

![1-(5-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3976912.png)
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
![1-[1-(1-benzofuran-2-ylmethyl)pyrrolidin-3-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3976922.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)


![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)

![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976960.png)